molecular formula C23H24ClN3O3 B3404746 N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide CAS No. 1251562-99-8

N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide

Cat. No. B3404746
CAS RN: 1251562-99-8
M. Wt: 425.9
InChI Key: XRDANTXZUABKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide, also known as CB-5083, is a small molecule inhibitor that has shown promising results in cancer treatment. It belongs to the class of compounds known as the ubiquitin-proteasome system (UPS) inhibitors, which target the protein degradation pathway in cells.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide involves the inhibition of the proteasome activity in cells. The proteasome is responsible for the degradation of proteins that are no longer needed or are damaged. By inhibiting the proteasome, this compound leads to the buildup of these proteins, which can induce cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis or programmed cell death in cancer cells. It also inhibits the proliferation of cancer cells and promotes cell cycle arrest. This compound has also been found to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide is its specificity towards the proteasome, which makes it a promising target for cancer treatment. However, one of the limitations is its potential toxicity towards normal cells. Further studies are needed to determine the optimal dosage and treatment regimen for this compound.

Future Directions

There are several future directions for the research on N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide. One potential direction is the development of combination therapies that involve this compound and other cancer treatments. Another direction is the investigation of this compound's potential use in other diseases, such as neurodegenerative disorders. Further studies are also needed to determine the long-term effects and safety of this compound.

Scientific Research Applications

N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the proteasome activity in cancer cells, leading to the accumulation of misfolded and damaged proteins and ultimately inducing cell death. This compound has also been found to be effective against multiple myeloma, a type of blood cancer.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c1-2-30-20-11-7-18(8-12-20)21-14-23(29)27(16-26-21)13-3-4-22(28)25-15-17-5-9-19(24)10-6-17/h5-12,14,16H,2-4,13,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDANTXZUABKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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